(2-Fluoro-5-phenylpentyl)(methyl)amine hydrochloride
Overview
Description
(2-Fluoro-5-phenylpentyl)(methyl)amine hydrochloride is a useful research compound. Its molecular formula is C12H19ClFN and its molecular weight is 231.74 g/mol. The purity is usually 95%.
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Mechanism of Action
are a class of compounds that have been studied for their medicinal chemistry properties . They are present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . The importance of this moiety is probably best exemplified by the endogenous catecholamines dopamine, norepinephrine, and epinephrine . These compounds play a critical role in dopaminergic neurons, which are involved in voluntary movement, stress, or mood .
In terms of pharmacokinetics, the properties of 2-phenethylamines can vary widely depending on their specific structure and the presence of other functional groups. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by these structural variations.
The mode of action and biochemical pathways affected by 2-phenethylamines can also vary widely. Some 2-phenethylamines interact with receptors such as adrenoceptors, dopamine receptors, and others . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Properties
IUPAC Name |
2-fluoro-N-methyl-5-phenylpentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11;/h2-4,6-7,12,14H,5,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTUMWROSZZHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CCCC1=CC=CC=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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